An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)picolinic Acid
An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((tert-Butoxycarbonyl)amino)picolinic acid, with the CAS Number 569687-82-7, is a synthetically valuable building block in the fields of medicinal chemistry and drug discovery. Its structure, which combines a picolinic acid scaffold with a Boc-protected amine, offers a versatile platform for the synthesis of complex heterocyclic molecules. Picolinic acid and its derivatives are known to play significant roles in a variety of biological processes and are integral components of numerous pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for selective chemical transformations at other positions of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important reagent, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. Below is a summary of the key properties of 3-((tert-Butoxycarbonyl)amino)picolinic acid.
| Property | Value | Source |
| CAS Number | 569687-82-7 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | |
| Solubility | Soluble in many organic solvents | |
| Storage | Store in a cool, dry place, away from light |
Synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic Acid
The synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid is typically achieved through the protection of the amino group of its precursor, 3-aminopicolinic acid. The most common and efficient method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Synthesis Workflow
Caption: General workflow for the synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid.
Detailed Experimental Protocol
This protocol is a representative procedure for the Boc protection of 3-aminopicolinic acid.
Materials:
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3-Aminopicolinic acid (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
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Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
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Dioxane and Water (1:1 mixture) or Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: In a round-bottom flask, dissolve 3-aminopicolinic acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
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Basification: Add the base (e.g., sodium bicarbonate) to the solution and stir until it is completely dissolved.
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Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Acidification: After the reaction is complete, carefully acidify the mixture to a pH of 2-3 with 1 M HCl. This step is crucial for the precipitation of the product.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-((tert-Butoxycarbonyl)amino)picolinic acid.
Applications in Drug Discovery and Development
The unique structural features of 3-((tert-Butoxycarbonyl)amino)picolinic acid make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Role as a Versatile Building Block
The picolinic acid moiety is a known pharmacophore and a key component in various approved drugs and clinical candidates targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3] The presence of the carboxylic acid and the protected amine on the pyridine ring allows for diverse chemical modifications, enabling the construction of extensive compound libraries for high-throughput screening.
The Boc protecting group is instrumental in multi-step syntheses.[4] It is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions to liberate the free amine for further functionalization, such as amide bond formation or N-alkylation. This orthogonality is a cornerstone of modern synthetic strategy in drug discovery.[5]
Potential Therapeutic Areas
While specific drugs derived directly from 3-((tert-Butoxycarbonyl)amino)picolinic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, aminopicolinic acids are used in the preparation of NSD2 inhibitors for cancer therapy.[6] Furthermore, pyridine carboxylic acid derivatives are being explored as enzyme inhibitors for a plethora of diseases.[3] The strategic placement of the amino and carboxylic acid groups on the pyridine ring can influence the binding affinity and selectivity of the final compound to its biological target.
Logical Relationship in Drug Design
Caption: The logical progression from the starting material to a lead compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-((tert-Butoxycarbonyl)amino)picolinic acid and its precursor, 3-aminopicolinic acid.
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Hazard Statements: The precursor, 3-aminopicolinic acid, may cause an allergic skin reaction and serious eye irritation.[7] Similar precautions should be taken with the Boc-protected derivative.
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If on skin, wash with plenty of soap and water.
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For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-((tert-Butoxycarbonyl)amino)picolinic acid is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and the presence of orthogonally protected functional groups provide chemists with a powerful tool for the synthesis of novel and complex molecules. A comprehensive understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the quest for new and improved therapeutics.
References
-
American Elements. 3-((tert-Butoxycarbonyl)amino)picolinic acid | CAS 569687-82-7. Available from: [Link]
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PubChem. 3-Aminopicolinic acid. National Center for Biotechnology Information. Available from: [Link]
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-377.
- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
- Pandey, R. K., Dagade, S. P., Upadhyay, R. K., Dongare, M. K., & Kumar, P. (2002).
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Published May 20, 2025. Available from: [Link]
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